molecular formula C10H18ClNO3 B8781139 Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No. B8781139
M. Wt: 235.71 g/mol
InChI Key: SRVISDAHCNAIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06110964

Procedure details

A two-phase mixture of 3-(benzhydrylideneamino)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid ethyl ester (1.4 grams, 3.9 mmol) in aqueous 1N hydrochloric acid solution (100 mL) and diethyl ether (100 mL) was stirred at room temperature overnight. The aqueous layer was concentrated to provide the title compound (0.70 grams, 78%, a 3:1 mixture of exo/endo diastereomers) as a pale yellow solid.
Name
3-(benzhydrylideneamino)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid ethyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([N:14]=C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:12][CH:11]2[O:13][CH:8]([CH2:9][CH2:10]2)[CH2:7]1)=[O:5])[CH3:2].[ClH:28]>C(OCC)C>[ClH:28].[CH2:1]([O:3][C:4]([C:6]1([NH2:14])[CH2:12][CH:11]2[O:13][CH:8]([CH2:9][CH2:10]2)[CH2:7]1)=[O:5])[CH3:2] |f:3.4|

Inputs

Step One
Name
3-(benzhydrylideneamino)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid ethyl ester
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC2CCC(C1)O2)N=C(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C)OC(=O)C1(CC2CCC(C1)O2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.